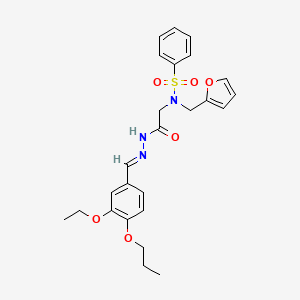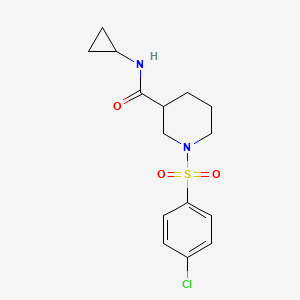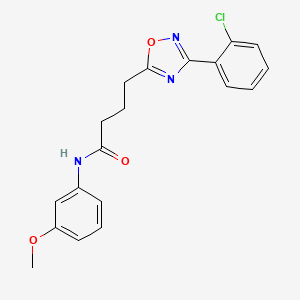
3-(3-ethoxy-4-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-ethoxy-4-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been extensively studied for its various biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-ethoxy-4-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-ethoxy-4-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole in lab experiments is its potential as a lead compound for the development of new anticancer and antimicrobial agents. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
For the study of 3-(3-ethoxy-4-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole include further investigation into its mechanism of action, as well as the development of new derivatives with improved biological activities. Additionally, studies could focus on its potential as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its various biological activities, including its potential as an anticancer and antimicrobial agent, make it a promising lead compound for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and to develop new derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis of 3-(3-ethoxy-4-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has been reported in the literature. One of the methods involves the reaction of 3-(3-ethoxy-4-methoxyphenyl)-1-propargyl-1H-pyrazole-5-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then cyclized with acetic anhydride to give the final product.
Applications De Recherche Scientifique
3-(3-ethoxy-4-methoxyphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has been studied for its various biological activities. It has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also shown promise as an antimicrobial agent, with studies indicating its ability to inhibit the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
3-(3-ethoxy-4-methoxyphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-3-19-12-9-10(6-7-11(12)18-2)14-16-15(20-17-14)13-5-4-8-21-13/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDKCJXKBVUBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702533.png)



